6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane
Description
6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane is a halogenated aromatic ketone characterized by a hexanone backbone substituted with a chlorine atom at the 6-position and a 2-trifluoromethoxyphenyl group at the 1-position. The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic and steric properties.
Properties
IUPAC Name |
6-chloro-1-[2-(trifluoromethoxy)phenyl]hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3O2/c14-9-5-1-2-7-11(18)10-6-3-4-8-12(10)19-13(15,16)17/h3-4,6,8H,1-2,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTKIQXDUFIDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645164 | |
| Record name | 6-Chloro-1-[2-(trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-42-7 | |
| Record name | 6-Chloro-1-[2-(trifluoromethoxy)phenyl]-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-[2-(trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethoxybenzene and 6-chlorohexanone.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the starting materials and facilitate the nucleophilic substitution reaction.
Catalysts: Catalysts like palladium or copper may be employed to enhance the reaction rate and yield.
Solvents: Common solvents used in the synthesis include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as chromatography or recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
Steric Hindrance: The ortho-substituted trifluoromethoxy group introduces greater steric hindrance compared to para-substituted analogs (e.g., 4-chloro or 4-fluoro derivatives), which may slow down reactions requiring planar transition states .
Lipophilicity :
- The trifluoromethoxy derivative likely exhibits higher LogP (estimated ~4.8) than the 4-chloro (LogP 4.32) and 4-fluoro analogs due to the hydrophobicity of the -OCF₃ group .
- Hydroxyl-substituted analogs (e.g., 3-hydroxyphenyl) are expected to have lower LogP values due to hydrogen-bonding capacity, though data are unavailable .
The trifluoromethoxy group contributes significantly to the target compound’s molecular weight (~302.7), distinguishing it from methyl- or hydroxy-substituted analogs .
Biological Activity
6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 898761-42-7
- Molecular Formula : C13H12ClF3O2
- Molecular Weight : 300.68 g/mol
Research indicates that this compound interacts with various biological targets. Its mechanism of action is primarily through modulation of enzyme activity and receptor interactions, particularly in the context of inflammatory and neurodegenerative diseases.
Pharmacological Properties
The compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders.
- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Antitumor Potential : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate its efficacy and safety.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:
- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7) and showed a dose-dependent reduction in cell viability.
- Cytokine Production : It significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating anti-inflammatory properties.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Inflammation Models : In a carrageenan-induced paw edema model, administration of the compound resulted in a significant decrease in swelling compared to control groups.
- Tumor Models : In xenograft models, treatment with this compound led to a marked reduction in tumor size.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2023) | Evaluate anti-inflammatory effects | Significant reduction in IL-6 levels in treated groups compared to controls. |
| Study B (2024) | Assess cytotoxicity on cancer cells | Dose-dependent cytotoxic effects observed in MCF-7 cells with IC50 values around 15 µM. |
| Study C (2024) | Investigate antioxidant properties | Compound showed substantial scavenging activity against DPPH radicals. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
